8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Coagulation cascade Factor XII inhibition Coumarin SAR

This compound enables evidence-based SAR with documented FXII/X/VII/prothrombin affinity (BindingDB Entry 2699), cross-comparable with parent & 6-methyl analog under identical conditions. The 8-methoxy-N-phenyl motif is essential for dual VEGFR2/CYP450 inhibition, with published Hep-G2 benchmarks. Procure as a baseline reference for hit-to-lead optimization—well-characterized physicochemical profile (cLogP 2.68, tPSA 68.5 Ų, MW 295) distinct from higher tPSA and conformationally divergent analogs.

Molecular Formula C17H13NO4
Molecular Weight 295.294
CAS No. 87872-57-9
Cat. No. B2945011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide
CAS87872-57-9
Molecular FormulaC17H13NO4
Molecular Weight295.294
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H13NO4/c1-21-14-9-5-6-11-10-13(17(20)22-15(11)14)16(19)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19)
InChIKeyBAWGJERTTNYKTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide (CAS 87872-57-9): Chemical Identity, Procurement Baseline, and Comparator Framework for Scientific Selection


8-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide (CAS 87872-57-9) is a synthetic small molecule belonging to the coumarin (2H-chromene) structural class, characterized by a 3-carboxamide moiety N-substituted with a phenyl ring and an 8-methoxy substituent on the benzopyrone core . It is cataloged in authoritative chemical databases including the ECHA Substance Infocard for regulatory context [1] and the SpectraBase spectral database, which provides validated 1H NMR and FTIR spectra for identity confirmation [2]. As a screening compound, it is commercially available through platforms such as Hit2Lead/ChemBridge, which lists physico-chemical properties including a molecular weight of 295 g/mol, cLogP of 2.68, and tPSA of 68.5 Ų . Its closest structural analogs, which serve as critical comparators for evidence-based procurement decisions, include the unsubstituted parent compound 2-oxo-N-phenyl-2H-chromene-3-carboxamide (CAS 54396-25-7), the 6-methyl analog (6-methyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide), the N-ethyl-8-methoxy analog (CAS 119686-30-5), and the 6-bromo-N-ethyl-8-methoxy analog [3].

Why Generic Substitution Fails: Quantified Divergence of 8-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide from Structural Analogs in Key Biological Assays


Although 2-oxo-N-phenyl-2H-chromene-3-carboxamides share a common coumarin scaffold, substitution at the 8-position with a methoxy group introduces a distinct pharmacophoric element that cannot be replicated by simple isosteres or isologs. Evidence from enzyme inhibition profiling against the coagulation cascade demonstrates that the 8-methoxy substitution in the target compound produces a distinct affinity profile across coagulation factors XII, X, VII, and prothrombin when compared to the unsubstituted parent, 6-methyl, and other analogs evaluated under identical experimental conditions (pH 7.9, 2°C, absorbance readout at 405 nm) [1]. Furthermore, independent research on 8-methoxycoumarin-3-carboxamides has established quantifiable structure-activity relationships (SAR) in anticancer contexts, revealing that specific N-phenyl substitution patterns directly govern dual VEGFR2 kinase and cytochrome P450 inhibitory potency and consequent Hep-G2 cytotoxicity, meaning any deviation from the precise N-phenyl-8-methoxy architecture leads to non-linear changes in target engagement [2]. The convergence of these two independent lines of evidence underscores the chemical property-driven nature of this compound's biological activity, where the methoxy substituent at position 8 and the unsubstituted N-phenyl ring together constitute a minimum structural requirement for its unique profile.

Quantitative Differentiation Evidence for 8-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide: Head-to-Head and Cross-Study Comparisons


Divergent Coagulation Factor XII Inhibitory Profile vs. Unsubstituted Parent Compound Under Identical Conditions

In a systematic evaluation of 3-carboxamide-coumarin derivatives against human coagulation factor XII, the target compound (BDBM23550) exhibited a distinctly different inhibitory profile compared to its closest unsubstituted analog, 2-oxo-N-phenyl-2H-chromene-3-carboxamide (BDBM23543). Both compounds were assessed under identical conditions (pH 7.9, 2°C, substrate hydrolysis measured by absorbance at 405 nm) [1]. The specific quantitative IC50 values for each compound are documented in the BindingDB database within the same assay panel, providing a directly comparable dataset for factor XII inhibition. The addition of the 8-methoxy substituent modifies the interaction with the factor XII active site relative to the unsubstituted parent, demonstrating that the methoxy group is not a silent structural feature but meaningfully alters target engagement [2].

Coagulation cascade Factor XII inhibition Coumarin SAR

Structural Differentiation of 8-Methoxy Coumarin-3-Carboxamides in VEGFR2 Kinase and Cytochrome P450 Dual Inhibition Assays

A 2023 study designed, synthesized, and characterized a focused library of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides to evaluate their antitumor potency against liver cancer [1]. The target compound's structural framework serves as the core scaffold for this series, and the study established quantifiable SAR by varying the N-phenyl substituent. Among the synthesized compounds, compound 7 demonstrated the most potent cytotoxic effect against Hep-G2 hepatocellular carcinoma cells with an IC50 of 0.75 µM, which was 11.2-fold more potent than the reference drug staurosporine (IC50 = 8.37 µM) under the same assay conditions [1]. The unsubstituted N-phenyl derivative (which is the target compound) was not the most potent in the series, confirming that specific N-phenyl substitutions modulate potency in a measurable, non-linear fashion. This SAR dataset allows researchers to position the target compound within a potency continuum and make informed procurement decisions based on the desired activity profile.

VEGFR2 kinase inhibition Cytochrome P450 inhibition Hepatocellular carcinoma

Physicochemical Property Differentiation: cLogP and tPSA Comparison vs. Closest Analogs for Permeability and Solubility Screening

The target compound's physicochemical properties were compared against five of its closest 2D analogs (≥98% similarity) cataloged in the Hit2Lead/ChemBridge screening library . The target compound (ID: 5649251) has a cLogP of 2.68 and tPSA of 68.5 Ų. In comparison, the N-(4-hydroxyphenyl) analog (ID: 6956580; 99% 2D similarity) has a higher tPSA of 88.8 Ų and lower cLogP of 2.03, indicating significantly different membrane permeability potential. The N-1-naphthyl analog (ID: 6729171; 98% 2D similarity) diverges in 3D similarity (79%), suggesting altered conformational preferences despite similar 2D topology. These tabulated differences allow direct compound selection based on computational ADME predictions, where the target compound occupies a specific and defined physicochemical space distinct from its nearest neighbors .

Physicochemical profiling Drug-likeness Hit-to-lead optimization

Differentiation from Caspase Modulator I by Defined Target Specificity and Structural Elaboration

A commercially available compound, Caspase Modulator I (Sigma-Aldrich Cat. No. 264157), incorporates the 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid core but is elaborated with a (3-imidazo[1,2-a]pyridin-2-yl-phenyl)-amide substituent, yielding a distinct pharmacological profile . Caspase Modulator I inhibits caspase-3 and caspase-6 with IC50 values of 35 µM and 38 µM, respectively, and activates procaspase-3 and procaspase-6 with EC50 values of 2.4 µM and 2.8 µM . The target compound, lacking this imidazopyridine moiety, does not possess the same caspase-modulatory profile and instead shows alternative enzyme inhibition characteristics (e.g., coagulation factor XII affinity described in Evidence Item 1) [1]. This differentiation is critical: researchers specifically requiring caspase-3/-6 modulation should procure Caspase Modulator I (MW ~492), while those investigating coagulation, antimicrobial, or alternative anticancer mechanisms where the unadorned 8-methoxy-N-phenyl coumarin scaffold is preferred should select the target compound (MW 295).

Caspase modulation Apoptosis induction Procaspase activation

Validated Application Scenarios for 8-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide Procurement Based on Quantitative Evidence


Blood Coagulation Factor XII Inhibitor Screening and SAR Expansion

For research programs investigating the contact activation pathway and coagulation factor XII (FXII) inhibition, this compound offers a documented affinity profile within a panel of structurally related coumarin-3-carboxamides evaluated under uniform conditions [1]. The BindingDB dataset (Entry 2699) provides direct cross-comparability with the unsubstituted parent compound (BDBM23543) and the 6-methyl analog (BDBM23538), enabling immediate SAR interpretation without de novo assay development. Procurement of this compound alongside its comparators permits head-to-head potency ranking in the researcher's own FXII assays, with the existing dataset serving as an inter-laboratory benchmarking reference.

VEGFR2 Kinase and Cytochrome P450 Dual Inhibition in Hepatocellular Carcinoma Research

The 8-methoxycoumarin-3-carboxamide scaffold has been validated as a dual VEGFR2 kinase/cytochrome P450 inhibitory chemotype in a systematic anticancer study against Hep-G2 liver cancer cells [2]. The target compound represents the unsubstituted N-phenyl member of this series, providing a critical baseline for SAR exploration. Researchers can procure this compound to establish a reference activity level, against which the potency of newly designed N-substituted analogs (e.g., halogenated or methoxy-substituted phenyl variants) can be quantitatively compared, leveraging the published IC50 benchmarks for staurosporine (8.37 µM) and the most potent derivative (compound 7; IC50 = 0.75 µM) as internal controls.

Computational ADME-Based Hit Prioritization and Library Design

For medicinal chemistry teams conducting hit-to-lead optimization within the coumarin chemical space, the target compound's defined physicochemical position (cLogP 2.68, tPSA 68.5 Ų, MW 295) relative to its nearest 2D/3D analogs enables rational library enumeration . The compound occupies a favorable property space distinct from the higher tPSA (88.8 Ų) and lower cLogP (2.03) of the 4-hydroxyphenyl analog, and from the divergent 3D conformation (79% similarity) of the N-1-naphthyl analog. Procurement of this compound as a core scaffold allows systematic exploration of substituent effects on permeability, solubility, and metabolic stability while maintaining a well-characterized baseline.

Negative Control Selection for Caspase-Mediated Apoptosis Studies

In experimental protocols requiring a structural analog of coumarin-based caspase modulators that lacks caspase-3/-6 inhibitory or procaspase-activating activity, this compound serves as an appropriate negative control scaffold . Unlike Caspase Modulator I (IC50: 35–38 µM for caspase-3/-6; EC50: 2.4–2.8 µM for procaspase activation), the target compound does not engage caspase targets at comparable concentrations. This specificity gap allows researchers to attribute observed apoptotic phenotypes specifically to caspase modulation rather than to general coumarin scaffold effects, strengthening mechanistic conclusions in cell death studies.

Quote Request

Request a Quote for 8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.